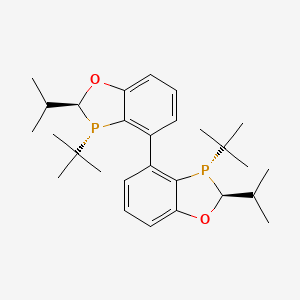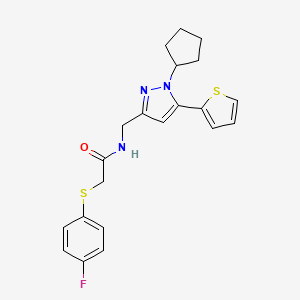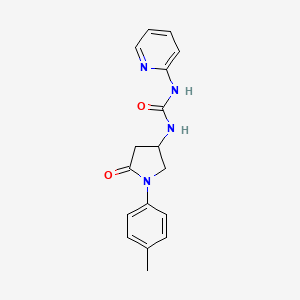
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea, also known as OTUPU, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine urea derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
科学的研究の応用
Electrochemical Applications
Microporous activated carbon treated with compounds containing nitrogen- and oxygen-containing functional groups, such as ureas, has been investigated for its electrochemical performance in supercapacitors. These modifications have shown to enhance pseudocapacitance due to the presence of pyrrolic and pyridinic nitrogen along with quinone oxygen functional groups (Hulicova‐Jurcakova et al., 2009).
Synthesis of Active Pharmaceutical Ingredients
Stereoselective synthesis techniques have been developed for active metabolites of potent kinase inhibitors, employing steps that might resemble those used for synthesizing compounds like "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-yl)urea". These methods involve stereospecific hydroboration and oxidation-reduction sequences to achieve desired stereochemistry (Chen et al., 2010).
Bioelectrochemical Systems
The bioelectrochemical conversion of urea to nitrogen using carbon electrodes modified with aminated compounds indicates a novel pathway for urea decomposition, potentially relevant to environmental or analytical applications involving urea or related compounds (Watanabe et al., 2009).
Antimicrobial Activity
N-Substituted ureas have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential for such compounds in developing new antimicrobial agents (Reddy et al., 2003).
Intramolecular Hydrogen Bonding
Studies on pyrid-2-yl ureas have explored their conformational dynamics and interactions, including intramolecular hydrogen bonding and complexation with other molecules. These studies provide insight into the structural and electronic factors influencing the behavior of such compounds (Chien et al., 2004).
特性
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-7-14(8-6-12)21-11-13(10-16(21)22)19-17(23)20-15-4-2-3-9-18-15/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMMIYVKITYCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine](/img/structure/B2735432.png)
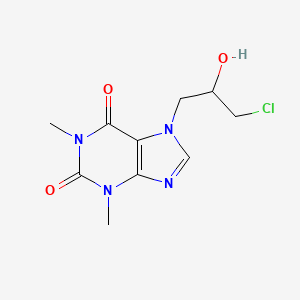
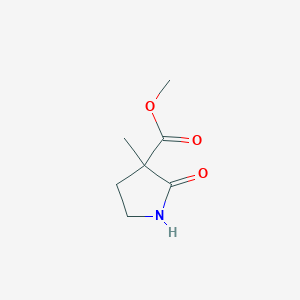
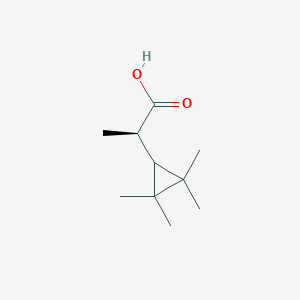
![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)
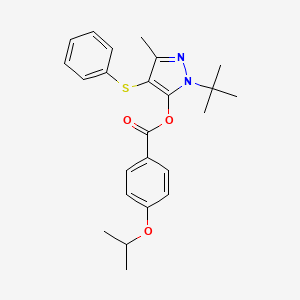
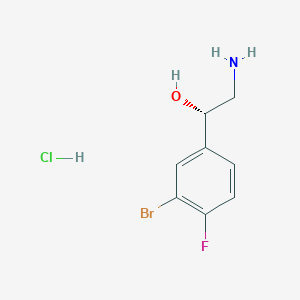
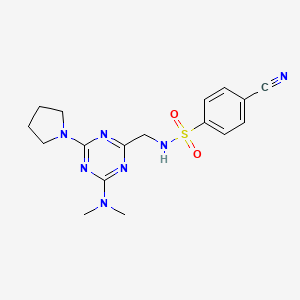
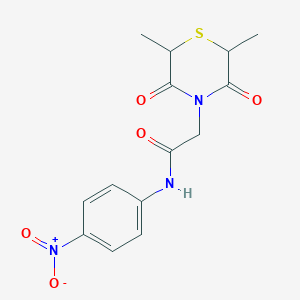
![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)
